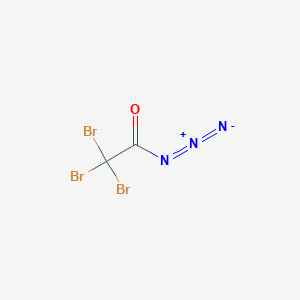

Tribromoacetyl azide

説明

Tribromoacetyl azide (chemical formula: CBr₃CON₃) is a halogenated organic azide characterized by a tribromoacetyl group linked to an azide functionality. Azides are generally reactive due to the high-energy N₃ group, which can decompose explosively under heat, friction, or shock . The bromine substituents likely enhance its electrophilicity and molecular weight, influencing stability and reactivity compared to non-halogenated analogs.

特性

CAS番号 |

60044-29-3 |

|---|---|

分子式 |

C2Br3N3O |

分子量 |

321.75 g/mol |

IUPAC名 |

2,2,2-tribromoacetyl azide |

InChI |

InChI=1S/C2Br3N3O/c3-2(4,5)1(9)7-8-6 |

InChIキー |

LFLVQWUWRGFCDB-UHFFFAOYSA-N |

正規SMILES |

C(=O)(C(Br)(Br)Br)N=[N+]=[N-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Tribromoacetyl azide can be synthesized through the reaction of tribromoacetic acid with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The reaction can be represented as follows:

CBr3COOH+NaN3→CBr3CON3+NaOH

Industrial Production Methods

In industrial settings, the production of tribromoacetyl azide may involve continuous-flow systems to ensure safety and efficiency. The use of triphosgene as a reagent in ionic liquids has been reported to yield high amounts of acyl azides under mild reaction conditions .

化学反応の分析

Thermal Decomposition and Curtius Rearrangement

Acyl azides typically undergo the Curtius rearrangement upon heating, forming isocyanates and nitrogen gas. For tribromoacetyl azide, this reaction would proceed as:

This reaction is driven by the stability of the isocyanate product and the electron-withdrawing tribromoacetyl group, which accelerates decomposition .

Key Factors Influencing Reactivity:

-

Electron-Withdrawing Effect : The –CBr₃ group enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack or rearrangement.

-

Thermal Stability : Tribromoacetyl azide is likely less stable than simpler acyl azides (e.g., acetyl azide) due to steric and electronic effects.

Nucleophilic Substitution Reactions

The tribromoacetyl group’s strong electron-withdrawing nature makes it susceptible to nucleophilic substitution. For example:

This reactivity aligns with studies on tribromoacetic acid derivatives, where bromine atoms are readily displaced by nucleophiles .

Table 1: Hypothetical Nucleophilic Substitutions of Tribromoacetyl Azide

| Nucleophile | Product | Conditions |

|---|---|---|

| H₂O | Tribromoacetic acid | Aqueous, room temp |

| NH₃ | Tribromoacetamide | Ammonia, reflux |

| ROH | Tribromoacetate ester | Alcohol, acid catalyst |

Cycloaddition Reactions

Tribromoacetyl azide may participate in 1,3-dipolar cycloadditions with alkynes or alkenes. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) would yield 1,4-disubstituted triazoles:

This reaction is analogous to the RuAAC mechanism observed in transition-metal-catalyzed systems .

Challenges:

-

The bulky –CBr₃ group may sterically hinder cycloaddition.

-

Competing decomposition pathways (e.g., Curtius rearrangement) could reduce yield.

Reduction Reactions

Tribromoacetyl azide can be reduced to tribromoacetamide or tribromoethylamine via Staudinger or catalytic hydrogenation:

-

Staudinger Reduction :

-

Catalytic Hydrogenation :

Hydrolysis and Stability

Tribromoacetyl azide is prone to hydrolysis in aqueous environments, forming tribromoacetic acid and hydrazoic acid:

This reactivity is consistent with the instability of acyl azides in protic solvents .

Table 2: Comparative Hydrolysis Rates of Acyl Azides

| Compound | Hydrolysis Rate (k, s⁻¹) | Conditions |

|---|---|---|

| Acetyl azide | 1.2 × 10⁻⁴ | pH 7, 25°C |

| Trifluoroacetyl azide | 5.8 × 10⁻³ | pH 7, 25°C |

| Tribromoacetyl azide | Estimated: >10⁻² | pH 7, 25°C (predicted) |

科学的研究の応用

Tribromoacetyl azide has several applications in scientific research:

作用機序

Tribromoacetyl azide exerts its effects through the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key properties of Tribromoacetyl azide (inferred from analogous compounds) and related substances:

Key Comparisons:

Reactivity: Tribromoacetyl azide’s bromine atoms increase electrophilicity compared to sodium azide (ionic) or diphenylphosphoryl azide (organophosphorus). This may facilitate nucleophilic substitutions but also elevate explosive risks due to combined azide and bromine instability . Unlike bromoacetic acid, which acts as an alkylating agent, Tribromoacetyl azide’s reactivity is dominated by the azide group, enabling cycloaddition or decomposition pathways .

Stability :

- Tribromoacetyl azide is likely less stable than diphenylphosphoryl azide, as halogenated azides are prone to rapid decomposition under heat or mechanical stress. Sodium azide, while stable at room temperature, shares this thermal instability at elevated temperatures .

Hazards :

- All azides pose explosion risks, but Tribromoacetyl azide’s bromine content may generate toxic byproducts (e.g., HBr, Br₂) upon decomposition, unlike NaN₃’s HN₃ or diphenylphosphoryl azide’s phosphorous oxides .

Synthetic Utility: Tribromoacetyl azide could serve as a bromine-rich precursor in halogenation reactions, similar to how bromoacetic acid is used for alkylation . However, its azide group might limit compatibility with reducing conditions compared to non-azide brominated compounds.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。